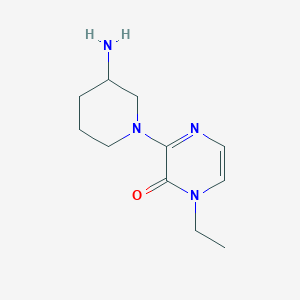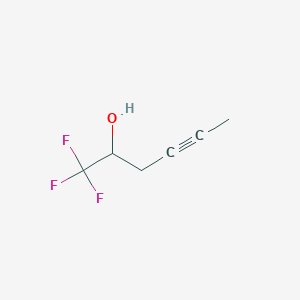
1,1,1-Trifluorohex-4-in-2-ol
Descripción general
Descripción
1,1,1-Trifluorohex-4-yn-2-ol is a useful research compound. Its molecular formula is C6H7F3O and its molecular weight is 152.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,1-Trifluorohex-4-yn-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluorohex-4-yn-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal
1,1,1-Trifluorohex-4-in-2-ol: es un valioso intermedio sintético en la química medicinal. Su incorporación a las moléculas de fármacos puede alterar significativamente sus propiedades farmacocinéticas, como el aumento de la lipofilia y la estabilidad metabólica . Este compuesto puede usarse para sintetizar una variedad de moléculas bioactivas, lo que podría conducir al desarrollo de nuevos medicamentos.
Ciencia de Materiales
En la ciencia de materiales, This compound puede contribuir a la síntesis de materiales avanzados. Su reactividad y estabilidad únicas lo hacen adecuado para crear componentes en pantallas de cristal líquido y recubrimientos aislantes en electrotecnia .
Ciencia Ambiental
Las propiedades del compuesto se están explorando para aplicaciones ambientales, particularmente en el diseño de agroquímicos. Su estructura fluorada podría utilizarse para desarrollar pesticidas y herbicidas ecológicos con mayor actividad y menor toxicidad .
Química Analítica
This compound: puede encontrar aplicaciones en química analítica como estándar o reactivo debido a su estructura química distintiva. Podría utilizarse en cromatografía o espectrometría de masas para ayudar a identificar o cuantificar sustancias dentro de una muestra .
Síntesis Orgánica
Este compuesto sirve como bloque de construcción en la síntesis orgánica, permitiendo la construcción de moléculas complejas. Su porción fluorada es particularmente útil para introducir átomos de flúor en las moléculas diana, lo cual es un requisito común en la síntesis de productos farmacéuticos y agroquímicos .
Bioquímica
En la investigación bioquímica, This compound podría utilizarse para estudiar los efectos de la fluoración en las moléculas biológicas. Podría ayudar a comprender cómo estas modificaciones afectan la actividad biológica y la interacción de las moléculas dentro de los sistemas vivos .
Agricultura
El potencial del compuesto en la agricultura podría ser significativo. Podría utilizarse para desarrollar nuevos tipos de fertilizantes o acondicionadores de suelos que mejoren la retención de agua y la entrega de nutrientes a las plantas, contribuyendo a prácticas agrícolas más sostenibles .
Aplicaciones Farmacéuticas
Finalmente, en la industria farmacéutica, This compound podría emplearse en la formulación de fármacos. Su naturaleza fluorada podría mejorar la entrega y la eficacia de los ingredientes farmacéuticos activos .
Propiedades
IUPAC Name |
1,1,1-trifluorohex-4-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O/c1-2-3-4-5(10)6(7,8)9/h5,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYXMIKIIPGBAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


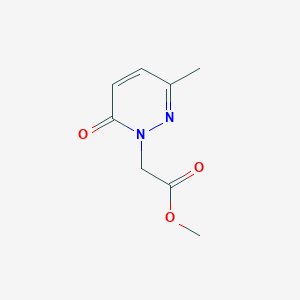



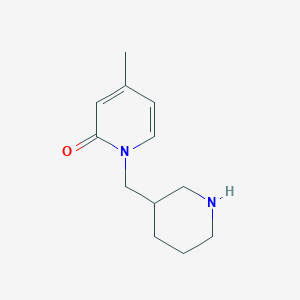
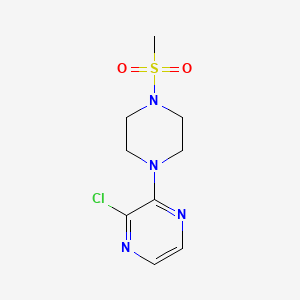

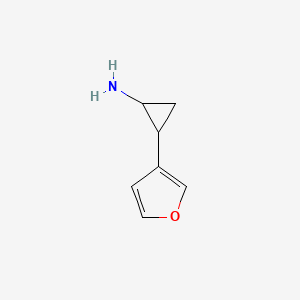
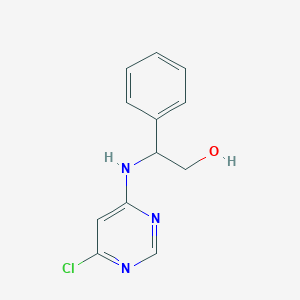
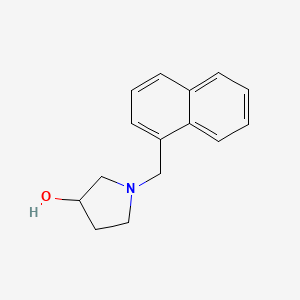
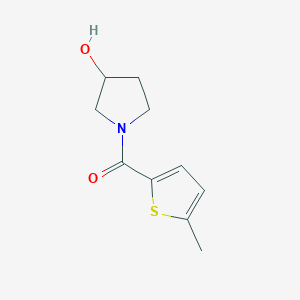
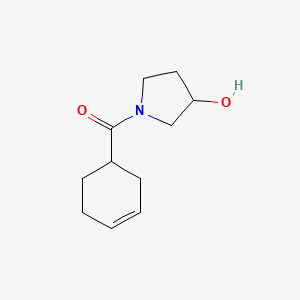
![6-chloro-2-methyl-N-[(oxan-4-yl)methyl]pyrimidin-4-amine](/img/structure/B1468635.png)
